molecular formula C9H9IO3 B1593990 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde CAS No. 6312-82-9

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Cat. No.: B1593990
CAS No.: 6312-82-9
M. Wt: 292.07 g/mol
InChI Key: WFAHCDLEWJKPJS-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol. This compound is characterized by the presence of an ethoxy group (-OCH2CH3), a hydroxyl group (-OH), and an iodine atom attached to a benzene ring, along with an aldehyde group (-CHO). It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-ethoxy-4-hydroxybenzaldehyde as the starting material.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane (DCM), under controlled temperature conditions to ensure the selective introduction of the iodine atom.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 3-ethoxy-4-hydroxy-5-iodobenzyl alcohol.

  • Substitution: Substitution reactions can replace the iodine atom with other functional groups, such as amines or halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: 3-Ethoxy-4-hydroxy-5-iodobenzoic acid.

  • Reduction Products: 3-Ethoxy-4-hydroxy-5-iodobenzyl alcohol.

  • Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is used in a wide range of scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. In drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.

  • Receptors: The compound may bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 3-Methoxy-4-hydroxy-5-iodobenzaldehyde

  • 5-Iodovanillin

  • 3-Ethoxy-4-hydroxybenzaldehyde

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Properties

IUPAC Name

3-ethoxy-4-hydroxy-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAHCDLEWJKPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285118
Record name 3-ethoxy-4-hydroxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-82-9
Record name 6312-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethoxy-4-hydroxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
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3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
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3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
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Reactant of Route 6
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

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